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Compound of Interest

Compound Name: Evofosfamide

Cat. No.: B1684547

For Researchers, Scientists, and Drug Development Professionals

Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug designed to selectively target
oxygen-deficient tumor microenvironments. Its mechanism of action, which involves the release
of the DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM) under hypoxic
conditions, has made it an attractive candidate for combination therapies aimed at overcoming
resistance to conventional treatments.[1][2] This guide provides a head-to-head comparison of
key clinical and preclinical Evofosfamide combination therapies, presenting supporting
experimental data, detailed methodologies, and visual representations of experimental
workflows and signaling pathways.

Mechanism of Action: Evofosfamide

Evofosfamide is a 2-nitroimidazole prodrug that remains largely inactive in well-oxygenated
tissues. In the hypoxic cores of solid tumors, reductase enzymes reduce the nitroimidazole
group, leading to the release of the potent alkylating agent Br-IPM. Br-IPM then crosslinks
DNA, inducing cell cycle arrest and apoptosis.[1][3]
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Evofosfamide's hypoxia-activated mechanism of action.

Clinical Combination Therapies: A Comparative
Overview

Evofosfamide has been evaluated in several late-stage clinical trials in combination with
standard-of-care chemotherapies.

Evofosfamide in Combination with Doxorubicin for Soft
Tissue Sarcoma
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The TH CR-406/SARCO021 Phase 3 trial investigated the addition of Evofosfamide to
doxorubicin as a first-line treatment for patients with locally advanced, unresectable, or
metastatic soft tissue sarcoma.

Experimental Protocol: TH CR-406/SARCO021 Trial
o Study Design: A randomized, open-label, international, multicenter Phase 3 trial.

o Patient Population: Patients aged 15 years or older with advanced unresectable or
metastatic soft-tissue sarcoma of intermediate or high grade, with no prior curative therapy
available.

e Treatment Arms:

o Combination Arm: Evofosfamide (300 mg/m?2 intravenously on days 1 and 8) +
Doxorubicin (75 mg/m2 on day 1) of a 21-day cycle for up to six cycles.

o Control Arm: Doxorubicin alone (75 mg/m2 on day 1) of a 21-day cycle for up to six cycles.

e Primary Endpoint: Overall Survival (OS).
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Experimental workflow of the TH CR-406/SARCO021 trial.

Quantitative Data Summary: TH CR-406/SARCO021 Trial
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Doxorubicin +

. . Doxorubicin Hazard Ratio
Endpoint Evofosfamide p-value
Alone (n=323) (95% ClI)

(n=317)

Median Overall
) 18.4 months 19.0 months 1.06 (0.88-1.29) 0.527

Survival
Median
Progression-Free 6.3 months 6.0 months 0.85 (0.70-1.03) 0.099
Survival
Objective

28% 18% - -
Response Rate
Select Grade =3
Adverse Events
Neutropenia 44% 29%
Febrile

) 18% 11%

Neutropenia
Anemia 21% 10%
Thrombocytopeni

20% 4%
a

Data sourced from Tap et al., The Lancet Oncology, 2017.

The addition of Evofosfamide to doxorubicin did not result in a statistically significant
improvement in overall survival.

Evofosfamide in Combination with Gemcitabine for
Pancreatic Cancer

The MAESTRO (Metastatic Adenocarcinoma of the Pancreas Treated with Evofosfamide and
Gemcitabine) trial was a Phase 3 study evaluating Evofosfamide in combination with
gemcitabine for previously untreated, locally advanced unresectable or metastatic pancreatic
adenocarcinoma.
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Experimental Protocol: MAESTRO Trial

o Study Design: A randomized, double-blind, placebo-controlled, international, multicenter
Phase 3 trial.

o Patient Population: Patients with previously untreated, locally advanced unresectable or
metastatic pancreatic ductal adenocarcinoma.

e Treatment Arms:

o Combination Arm: Evofosfamide (340 mg/mz2 intravenously) + Gemcitabine (1,000 mg/m2)
on days 1, 8, and 15 of a 28-day cycle.

o Control Arm: Placebo + Gemcitabine (1,000 mg/m2) on days 1, 8, and 15 of a 28-day
cycle.

e Primary Endpoint: Overall Survival (OS).
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Experimental workflow of the MAESTRO trial.

Quantitative Data Summary: MAESTRO Trial

Gemcitabine + Gemcitabine + .
Hazard Ratio

Endpoint Evofosfamide Placebo p-value
(95% CI)
(n=346) (n=347)
Median Overall
) 8.7 months 7.6 months 0.84 (0.71-1.01) 0.059
Survival
Median
Progression-Free 5.5 months 3.7 months 0.77 (0.65-0.92) 0.004
Survival
Objective
Response Rate 15% 9% - 0.009
(Confirmed)
Select Grade =3
Adverse Events
Neutropenia 33% 21%
Thrombocytopeni
26% 10%
a
Anemia 18% 11%

Data sourced from Van Cutsem et al., Journal of Clinical Oncology, 2016.

The MAESTRO trial did not meet its primary endpoint of a statistically significant improvement
in overall survival, although there was a significant improvement in progression-free survival.

Evofosfamide in Combination with Ipilimumab for
Advanced Solid Malighancies
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A Phase 1 dose-escalation trial (NCT03098160) evaluated the safety and preliminary efficacy
of Evofosfamide in combination with the immune checkpoint inhibitor ipilimumab in patients
with advanced solid tumors, including castration-resistant prostate cancer, pancreatic cancer,
and immunotherapy-resistant melanoma.[4] The rationale for this combination is that by
reducing tumor hypoxia, Evofosfamide may overcome the immunosuppressive tumor
microenvironment and enhance the activity of ipilimumab.

Experimental Protocol: NCT03098160 Trial
o Study Design: A Phase 1, 3+3 dose-escalation, open-label, single-center trial.

o Patient Population: Adult patients with metastatic or locally advanced castration-resistant
prostate cancer, pancreatic cancer, melanoma refractory to immune checkpoint blockade, or
HPV-negative head and neck squamous cell carcinoma.

e Treatment Regimen:

o Evofosfamide was administered intravenously on days 1 and 8 of the first two 21-day
cycles at escalating doses (400, 480, 560, and 640 mg/m3).

o Ipilimumab was administered at a fixed dose of 3 mg/kg intravenously on day 8 of each of
the four 21-day cycles.

e Primary Endpoints: Safety and tolerability, and determination of the recommended Phase 2
dose.
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Experimental workflow of the NCT03098160 Phase 1 trial.

Quantitative Data Summary: NCT03098160 Trial
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Endpoint Overall (n=18 evaluable for response)
Objective Response Rate 16.7% (3 Partial Responses)

Stable Disease 66.7% (12 patients)

Disease Control Rate 83.3%

Select Grade =3 Adverse Events (n=21)

Alanine Aminotransferase Increased 33.3%
Aspartate Aminotransferase Increased 19.0%
Anemia 14.3%
Lymphopenia 14.3%
Thrombocytopenia 14.3%

Data sourced from Hong et al., Clinical Cancer Research, 2021.

The combination of Evofosfamide and ipilimumab was found to be safe and showed evidence
of clinical activity in heavily pre-treated patients with advanced solid tumors.

Signaling Pathway: Evofosfamide and Ipilimumab

Evofosfamide-induced cell death in the hypoxic tumor core can lead to the release of tumor
antigens. These antigens are then presented by antigen-presenting cells (APCs) to T-cells.
Ipilimumab, a CTLA-4 inhibitor, blocks the inhibitory signal from APCs to T-cells, promoting T-
cell activation, proliferation, and subsequent tumor cell killing.
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Synergistic mechanism of Evofosfamide and Ipilimumab.
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Preclinical Combination Therapies: Emerging
Strategies

Preclinical studies have explored the potential of combining Evofosfamide with other targeted
agents.

Evofosfamide with mTOR Inhibitors

Preclinical studies in renal cell carcinoma (RCC) xenograft models have shown that the
combination of Evofosfamide with mTOR inhibitors (everolimus or temsirolimus) results in
enhanced antitumor efficacy. mTOR inhibitors can induce tumor hypoxia, thereby potentially
increasing the activation of Evofosfamide.

Experimental Protocol: Preclinical RCC Study
» Models: 786-O and Caki-1 human RCC xenograft models in mice.

e Treatment Groups: Vehicle control, Evofosfamide alone, mTOR inhibitor (everolimus or
temsirolimus) alone, and the combination.

¢ Endpoints: Tumor growth inhibition (TGI) and tumor growth delay (TGD).

Quantitative Data Summary: Preclinical RCC Study (Caki-1 Xenograft)

Treatment Group Tumor Growth Inhibition (TGI)
Temsirolimus alone 57%

Evofosfamide alone (50 mg/kg) 75-81%

Temsirolimus + Evofosfamide (Concurrent) 90%

Temsirolimus + Evofosfamide (Delayed Start) 92%

Data sourced from Sun et al., American Journal of Cancer Research, 2015.

The combination of Evofosfamide and mTOR inhibitors demonstrated significantly greater
tumor growth inhibition compared to either agent alone.
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Signaling Pathway: mTOR Inhibition

The PIBK/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.
MTOR inhibitors block this pathway, leading to a reduction in protein synthesis and cell cycle
progression.
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Simplified mTOR signaling pathway in cancer.
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Evofosfamide with Pazopanib

Preclinical studies have also investigated the combination of Evofosfamide with the multi-
targeted tyrosine kinase inhibitor pazopanib, which primarily inhibits VEGFR. The anti-
angiogenic effect of pazopanib can induce tumor hypoxia, creating a favorable environment for
Evofosfamide activation. One study in a dedifferentiated liposarcoma xenograft model showed
that pazopanib significantly delayed tumor growth. Another study in neuroblastoma xenografts
demonstrated that sunitinib, another VEGFR inhibitor, enhanced the efficacy of Evofosfamide
by increasing hypoxic areas. While direct preclinical data on the combination of Evofosfamide
and pazopanib is limited, the mechanistic rationale is strong.

Experimental Protocol: Representative Preclinical Angiogenesis Inhibitor Study (Sunitinib)
e Model: Neuroblastoma xenograft models in mice.

o Treatment Groups: Control, Evofosfamide alone, Sunitinib alone, and the combination.
e Endpoints: Tumor growth inhibition and assessment of tumor hypoxia.

Quantitative Data Summary: Preclinical Neuroblastoma Study (Sunitinib)

o The combination of Evofosfamide and sunitinib was significantly superior to single agents in
both xenograft and metastatic models.

o Immunofluorescence analysis revealed a higher number of apoptotic cells and larger hypoxic
areas in the combination treatment group compared to either single agent.

Further preclinical studies are warranted to fully elucidate the potential of the Evofosfamide
and pazopanib combination.

Conclusion

Evofosfamide has been extensively studied in combination with various anticancer agents.
While pivotal Phase 3 trials in combination with standard chemotherapy for soft tissue sarcoma
and pancreatic cancer did not meet their primary endpoints, the unique hypoxia-activated
mechanism of Evofosfamide continues to hold promise. The combination with the immune
checkpoint inhibitor ipilimumab has shown encouraging early clinical activity, and preclinical
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data suggest synergistic effects with targeted agents like mTOR and VEGFR inhibitors. Future
research should focus on identifying predictive biomarkers to select patient populations most
likely to benefit from Evofosfamide-based combination therapies and further exploring novel
combination strategies to exploit the tumor-hypoxia-targeting properties of this agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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